molecular formula C24H27O2P B14342331 Butyl(triphenyl)phosphanium acetate CAS No. 103999-06-0

Butyl(triphenyl)phosphanium acetate

Cat. No.: B14342331
CAS No.: 103999-06-0
M. Wt: 378.4 g/mol
InChI Key: MKZASADXUFZOHO-UHFFFAOYSA-M
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Description

These salts are typically synthesized via quaternization reactions, where triphenylphosphine reacts with an alkyl halide (e.g., butyl bromide) followed by anion exchange to introduce the acetate group .

Phosphonium salts are widely utilized as ionic liquids (ILs) in catalysis, solvents, and material synthesis due to their thermal stability (>300°C), negligible vapor pressure, and tunable solubility . The acetate counterion may enhance solubility in polar solvents compared to halide counterparts, making it advantageous in organic synthesis or biphasic catalytic systems.

Properties

CAS No.

103999-06-0

Molecular Formula

C24H27O2P

Molecular Weight

378.4 g/mol

IUPAC Name

butyl(triphenyl)phosphanium;acetate

InChI

InChI=1S/C22H24P.C2H4O2/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-2(3)4/h4-18H,2-3,19H2,1H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

MKZASADXUFZOHO-UHFFFAOYSA-M

Canonical SMILES

CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl(triphenyl)phosphanium acetate can be synthesized through the reaction of triphenylphosphine with butyl halides, followed by the addition of acetic acid. The general reaction involves:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale versions of the laboratory synthesis, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl(triphenyl)phosphanium acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of butyl(triphenyl)phosphanium acetate in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide reacts with carbonyl compounds (aldehydes or ketones) to form a four-membered ring intermediate, which then decomposes to yield the desired alkene and a phosphine oxide byproduct .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares butyl(triphenyl)phosphanium acetate with analogous phosphonium salts:

Compound Name Molecular Formula CAS Number Counterion Key Applications Toxicity (LC50, P. reticulata)
This compound* C₂₇H₃₂O₂P Not listed Acetate Catalysis, ionic liquids Not reported (inferred: moderate)
Ethyltriphenylphosphonium acetate C₂₂H₂₃O₂P 35835-94-0 Acetate Organic synthesis, phase-transfer agent Not reported
Butyltriphenylphosphonium chloride C₂₂H₂₃ClP Not listed Chloride Ionic liquids, catalysis 73.35 mg/L
Hexyltriphenylphosphonium bromide C₂₄H₂₈BrP 4762-26-9 Bromide Catalysis, solvents 61.36 mg/L

*Note: Data for this compound is inferred from structural analogs.

Key Observations:
  • Alkyl Chain Length: Longer alkyl chains (e.g., hexyl) increase hydrophobicity, reducing solubility in polar solvents but enhancing compatibility with nonpolar matrices . Butyl derivatives strike a balance between solubility and lipophilicity.
  • Counterion Effects : Acetate salts are less likely to corrode metal catalysts compared to halides, making them preferable in industrial processes. Chloride and bromide variants, however, are more commonly studied due to ease of synthesis .
  • Toxicity : Butyltriphenylphosphonium chloride exhibits moderate toxicity (LC50: 73.35 mg/L in guppy fish), classified as "slightly toxic" by the Fish and Wildlife Service . Acetate salts are presumed less toxic due to the biocompatible acetate ion, though empirical data is lacking.

Environmental and Health Considerations

While phosphonium salts are generally less volatile than traditional solvents (e.g., benzene), their environmental persistence and toxicity require careful evaluation. Butyltriphenylphosphonium chloride’s LC50 (73.35 mg/L) suggests moderate aquatic toxicity, necessitating wastewater treatment in industrial settings . Acetate derivatives may degrade more readily due to the labile acetate group, though long-term ecotoxicological studies are needed.

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